molecular formula C18H15N3O3S B6562395 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide CAS No. 921795-92-8

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

Cat. No.: B6562395
CAS No.: 921795-92-8
M. Wt: 353.4 g/mol
InChI Key: GIQQCEYBDNDDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]benzamide is a benzamide derivative featuring a pyridazine ring substituted with a methanesulfonyl group at position 5. The compound’s structure comprises a central benzamide group linked to a phenyl ring, which is further connected to the pyridazine heterocycle.

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-25(23,24)17-12-11-16(20-21-17)13-7-9-15(10-8-13)19-18(22)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQQCEYBDNDDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves the following steps:

Chemical Reactions Analysis

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues with Sulfonamide/Sulfonyl Groups

N4-Benzoylsulfathiazole (28) and N4-Lauroylsulfathiazole (29) ():

  • Structural Similarity : Both compounds share a benzamide core linked to a sulfonamide group. However, the target compound replaces the sulfathiazole moiety with a methanesulfonyl-pyridazine system.
  • Key Differences :
    • The sulfathiazole derivatives feature a thiazole ring and arylsulfonamide, whereas the target compound uses pyridazine with a methanesulfonyl group.
    • Biological Implications : Sulfathiazole derivatives are antitubercular agents, suggesting that the sulfonamide linkage is critical for targeting bacterial enzymes. The methanesulfonyl group in the target compound may alter target specificity or pharmacokinetics .

Heterocyclic Benzamide Derivatives ()

Compounds such as N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b) and N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (6a):

  • Structural Comparison : These analogs substitute the pyridazine ring with thiophene, furan, or pyridine.
  • Physicochemical Properties: Thiophene and furan rings increase lipophilicity compared to pyridazine, which may enhance membrane permeability. The methanesulfonyl group in the target compound improves aqueous solubility relative to non-polar heterocycles .

Triazolo-Pyridazine Derivatives ()

4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide :

  • Structural Contrast : This compound incorporates a triazolo-pyridazine core with a trifluoromethylbenzyl group.
  • Functional Impact :
    • The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, whereas the methanesulfonyl group in the target compound may offer stronger polar interactions.
    • The triazolo ring system could confer distinct binding kinetics compared to the simpler pyridazine scaffold .

Kinase Inhibitors ()

Imatinib (Gleevec) :

  • Chemical Structure : Contains a benzamide linked to a pyrimidine and methylpiperazine group.
  • Therapeutic Relevance : Imatinib targets tyrosine kinases in cancer, while the methanesulfonyl-pyridazine motif in the target compound may favor different enzymatic interactions (e.g., sulfotransferases or proteases).
  • Solubility : The methylpiperazine in Imatinib improves solubility, whereas the methanesulfonyl group achieves a similar effect through polarity .

Comparison with 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-2-yl)carbamate Derivatives () :

  • Synthesis Methods :
    • Conventional refluxing vs. ultrasonic irradiation: Ultrasonic methods reduced reaction times by 50–70% and improved yields (e.g., 85% vs. 65% for conventional methods).
    • Implication for Target Compound : If synthesized similarly, ultrasonic techniques could optimize its production efficiency .

Key Findings and Implications

  • Structural Flexibility : Substitution of the pyridazine ring with thiophene, pyridine, or triazolo groups modulates lipophilicity and target engagement.
  • Sulfonyl vs.
  • Synthetic Optimization : Ultrasonic methods () could streamline the synthesis of the target compound, addressing scalability challenges.

Biological Activity

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into its synthesis, biological activity, and relevant case studies, presenting a comprehensive overview based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the sulfonyl group with a pyridazine moiety. The synthetic pathway often includes:

  • Formation of the pyridazine core through cyclization reactions.
  • Introduction of the sulfonyl group via sulfonation reactions.
  • Coupling with benzamide derivatives to form the final product.

This compound's structure allows it to interact with various biological targets, which is a key focus in evaluating its efficacy.

Anticancer Properties

This compound has shown promising anticancer activity in several studies. The compound's mechanism of action appears to involve inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.

  • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including hematological malignancies. For example, compounds similar to this compound exhibited IC50 values ranging from 5.6 μM to 40 μM against K562 and HL60 cell lines, indicating potent activity against these cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is critical for understanding its biological efficacy. Key observations include:

  • Substituent Effects : The presence of the methanesulfonyl group enhances solubility and bioavailability, which may contribute to increased potency against target enzymes and receptors.
  • Pyridazine Moiety : This component is integral for binding affinity to various biological targets, enhancing the compound's overall therapeutic potential.

Research Findings Summary

Biological Activity IC50 Values (μM) Target Reference
Anticancer (K562)5.6Receptor Tyrosine Kinases
Anticancer (HL60)8.2Receptor Tyrosine Kinases
Antibacterial (MRSA)<1FtsZ

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.